Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzoimidazole family, which is known for its diverse biological and chemical properties. This compound features a benzoimidazole core with a methyl group at the 2-position, a chlorine atom at the 6-position, and a carboxylate ester group at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired benzoimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoimidazole core can undergo oxidation or reduction, leading to different derivatives with altered properties.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted benzoimidazole derivatives.
- Oxidized or reduced forms of the benzoimidazole core.
- Carboxylic acid derivative from ester hydrolysis .
Scientific Research Applications
Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate
- Methyl 4-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate
Comparison: Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is unique due to the specific positioning of the chlorine and carboxylate ester groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific therapeutic applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
ZBSYZJPNOXXTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)OC |
Origin of Product |
United States |
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